molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

Cat. No. B8483497
M. Wt: 168.15 g/mol
InChI Key: LZEAULAJJYWKPL-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a solution of methyl 6,7-dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylate (300 mg, 1.78 mmol) in THF/water/MeOH was added LiOH (214 mg, 8.92 mmol) and the resulting solution was heated via oil bath to 60° C. for 16 h. (Round bottom was equipped with a condenser.) The solution was cooled to room temperature and concentrated to remove organic solvents. The aqueous layer was then acidified to pH of ˜5 using 2N HCl. The mixture was concentrated to dryness under vacuum, azeotroping with toluene (2×20 mL) to make sure all water was removed. The material was used without further purification with Lithium chloride as a by-product. LC-MS: m/z (ES)=155 (MH)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
214 mg
Type
reactant
Reaction Step One
Name
THF water MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[N:3][N:4]2[CH:8]([C:9]([O:11]C)=[O:10])[CH2:7][CH2:6][C:5]=12.[Li+].[OH-]>C1COCC1.O.CO>[N:1]1[N:2]=[N:3][N:4]2[CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][C:5]=12 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N=1N=NN2C1CCC2C(=O)OC
Name
Quantity
214 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF water MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(Round bottom was equipped with a condenser.) The solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove organic solvents
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene (2×20 mL)
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The material was used without further purification with Lithium chloride as a by-product

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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